molecular formula C36H62O2 B075565 Cholesteryl nonanoate CAS No. 1182-66-7

Cholesteryl nonanoate

Cat. No.: B075565
CAS No.: 1182-66-7
M. Wt: 526.9 g/mol
InChI Key: WCLNGBQPTVENHV-UHFFFAOYSA-N
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Description

Cholesteryl nonanoate, also known as cholesteryl pelargonate, is an ester of cholesterol and nonanoic acid. It is a liquid crystal material that forms cholesteric liquid crystals with a helical structure. This compound is notable for its ability to form spherulite crystals and is used in various applications, including cosmetics and liquid crystal displays .

Mechanism of Action

Target of Action

Cholesteryl nonanoate, also known as cholesteryl pelargonate or 3β-cholest-5-en-3-ol nonaoate, is an ester of cholesterol and nonanoic acid . It primarily targets the formation of cholesteric liquid crystals . These crystals have a helical structure and are used in various applications, including hair colors, make-ups, pleochroic dyes, thermochromic applications, and liquid crystal displays .

Mode of Action

This compound interacts with its targets by forming cholesteric liquid crystals with a helical structure . The compound’s unique structure allows it to align in a specific manner, creating a liquid crystal phase that exhibits long-range orientational order . This property is crucial for its use in various cosmetic and technological applications.

Biochemical Pathways

It is known that the compound plays a role in the formation of cholesteric liquid crystals . These crystals are part of a class of substances that exhibit mesophases, intermediate states between the isotropic liquid and the solid crystal . The formation of these crystals involves a complex interplay of molecular interactions and environmental conditions .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body

Result of Action

The primary result of this compound’s action is the formation of cholesteric liquid crystals . These crystals have unique optical properties, such as a characteristic reflection of light, which gives them an opalescent, iridescent appearance . This property is exploited in various cosmetic and technological applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, temperature plays a crucial role in the formation of cholesteric liquid crystals . These crystals are observed in a very narrow temperature range between the isotropic and helical phase of cholesteric liquid crystals . Additionally, the compound’s action can be influenced by the presence of other compounds, as seen in its use in mixtures for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl nonanoate can be synthesized through the esterification of cholesterol with nonanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of cholesterol with nonanoic acid, followed by purification steps to ensure high purity and yield. The use of advanced purification techniques, such as column chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholesteryl nonanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cholesteryl oleyl carbonate
  • Cholesteryl benzoate
  • Cholesteryl chloride

Comparison: Cholesteryl nonanoate is unique due to its specific ester group, which imparts distinct liquid crystalline properties. Compared to cholesteryl oleyl carbonate and cholesteryl benzoate, this compound forms more stable cholesteric phases, making it particularly useful in applications requiring precise control of liquid crystal behavior. Cholesteryl chloride, on the other hand, is more commonly used in cosmetic formulations due to its different chemical properties .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLNGBQPTVENHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862578
Record name Cholest-5-en-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182-66-7
Record name Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-ene-3-beta-yl nonanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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